Dipyanone

Catalog No.
S13211319
CAS No.
60996-94-3
M.F
C23H29NO
M. Wt
335.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyanone

CAS Number

60996-94-3

Product Name

Dipyanone

IUPAC Name

4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3

InChI Key

LJIUPFDRFKFNJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Dipyanone (CAS 60996-94-3) is a potent synthetic opioid of the diphenylheptanone class, making it a close structural and functional analog of methadone. Its primary mechanism of action is as a strong agonist at the µ-opioid receptor (MOR), with significantly weaker interaction at κ-opioid (KOR) and δ-opioid (DOR) receptors. This pharmacological profile results in potent analgesic effects, establishing its relevance in neuropharmacological research and as a reference standard for studies involving methadone-class compounds.

Direct substitution of Dipyanone with its common analog, methadone, is ill-advised in controlled research settings. While structurally similar, quantitative differences in µ-opioid receptor activation potential can materially alter experimental outcomes. Furthermore, Dipyanone's metabolism involves a unique primary pathway—opening of the pyrrolidine ring—which is distinct from methadone's metabolism and generates different biomarkers. For studies in pharmacokinetics, metabolism, or any assay where precise agonist potency is critical, assuming interchangeability introduces significant variability and risks misinterpretation of structure-activity relationship (SAR) data.

Higher In Vitro µ-Opioid Receptor (MOR) Agonist Potency Compared to Methadone

In a β-arrestin 2 recruitment assay designed to measure functional activation of the human µ-opioid receptor (MOR), Dipyanone demonstrated higher potency than its primary structural analog, methadone. Dipyanone exhibited an EC50 value of 39.9 nM, whereas methadone's EC50 was measured at 50.3 nM under identical conditions. The maximal efficacy (Emax) relative to hydromorphone was comparable for both compounds.

Evidence Dimensionµ-Opioid Receptor Activation Potency (EC50)
Target Compound Data39.9 nM
Comparator Or BaselineMethadone: 50.3 nM
Quantified DifferenceDipyanone is ~1.26 times more potent than methadone
ConditionsIn vitro human µ-opioid receptor (MOR) β-arrestin 2 recruitment assay.

This ~26% increase in potency is a critical differentiator for dose-response studies and SAR analyses where methadone is the benchmark.

Distinct Metabolic Profile: Pyrrolidine Ring Opening as a Unique Primary Pathway

Dipyanone undergoes a distinct primary metabolic transformation not seen with methadone. Studies using human hepatocytes show that its metabolism is initiated by the opening of the pyrrolidine ring, leading to specific N-butan-4-ol or N-butanoic acid metabolites. This contrasts with the primary N-demethylation pathways characteristic of methadone. The resulting major metabolites, EMDPB and EMDPBA, are proposed as specific biomarkers for Dipyanone consumption.

Evidence DimensionPrimary Metabolic Pathway
Target Compound DataMetabolized primarily via opening of the pyrrolidine ring.
Comparator Or BaselineMethadone: Metabolized primarily via N-demethylation.
Quantified DifferenceQualitatively different primary metabolic pathways and resulting biomarkers.
ConditionsIn vitro incubation with human hepatocytes; analysis of authentic human urine specimens.

For pharmacokinetic (PK) or drug metabolism and pharmacokinetics (DMPK) studies, this unique metabolic fate means Dipyanone is a poor surrogate for methadone and allows for specific tracking in complex biological systems.

Reference Standard in Comparative Opioid Receptor Activation Assays

For researchers developing or validating assays for µ-opioid receptor agonists, Dipyanone serves as an essential reference compound. Its confirmed higher potency relative to methadone in functional assays allows for more precise calibration and provides a key data point for differentiating novel compounds within the diphenylheptanone class.

Probing Structure-Activity Relationships in Methadone Analogs

Dipyanone is the logical choice for SAR studies aiming to understand the impact of substituting methadone's N,N-dimethyl moiety with a pyrrolidine ring. Its distinct potency and unique metabolic pathway provide clear, quantifiable endpoints to correlate with this specific structural change, which would be impossible to determine using methadone alone.

Metabolism and Pharmacokinetic Studies Requiring Specific Biomarkers

In DMPK and toxicology research, Dipyanone's unique metabolism via pyrrolidine ring-opening offers a significant advantage. The formation of specific metabolites (EMDPB and EMDPBA) allows for unambiguous tracking of the compound and its metabolic fate, a critical requirement in studies where cross-reactivity with methadone or its metabolites must be avoided.

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

335.224914549 g/mol

Monoisotopic Mass

335.224914549 g/mol

Heavy Atom Count

25

UNII

P8UN8D5PUN

Wikipedia

Dipyanone

Dates

Last modified: 08-10-2024

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